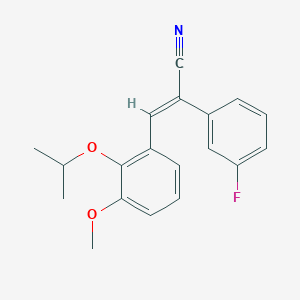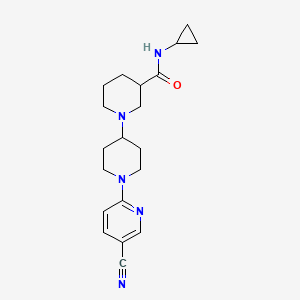
N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)diacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)diacetamide, commonly referred to as PPD, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPD is a small molecule that has been synthesized through various methods and has shown promising results in preclinical studies.
作用機序
The mechanism of action of PPD is not fully understood, but it has been suggested that PPD may act through multiple pathways. PPD has been shown to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair, and cyclooxygenase-2, which is involved in the production of pro-inflammatory prostaglandins. PPD has also been found to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
PPD has been shown to have various biochemical and physiological effects in preclinical studies. PPD has been found to induce apoptosis, or programmed cell death, in cancer cells, and has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. Additionally, PPD has been found to reduce inflammation by decreasing the production of pro-inflammatory cytokines, and has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
PPD has several advantages for lab experiments, including its small size, which allows for easy penetration into cells and tissues, and its stability, which allows for long-term storage. However, PPD also has limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity, which requires careful dosing and monitoring.
将来の方向性
There are several future directions for PPD research, including the development of novel PPD derivatives with improved pharmacokinetic and pharmacodynamic properties, the investigation of PPD's potential therapeutic applications in other diseases, such as autoimmune disorders and infectious diseases, and the exploration of PPD's mechanism of action and its interactions with other signaling pathways. Additionally, the development of new methods for the synthesis and purification of PPD could lead to more efficient and cost-effective production of this compound.
合成法
PPD can be synthesized through various methods, including the reaction of 4,4'-diaminodiphenylmethane with 2,5-pyrimidinedicarboxylic acid, or through the reaction of 4-nitrophenyl acetic acid with 4,4'-diaminodiphenylmethane followed by reduction. Both methods result in the formation of PPD, which can be purified through recrystallization.
科学的研究の応用
PPD has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. PPD has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, PPD has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-[4-[2-(4-acetamidophenyl)pyrimidin-5-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-13(25)23-18-7-3-15(4-8-18)17-11-21-20(22-12-17)16-5-9-19(10-6-16)24-14(2)26/h3-12H,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHTWUFOICQJIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CN=C(N=C2)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine, 2,5-bis(4-acetylaminophenyl)- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-isopropyl-3-oxo-2-piperazinyl)-N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}acetamide](/img/structure/B5402911.png)
![1-phenyl-2'H,5'H-spiro[3,6-diazatricyclo[4.3.1.1~3,8~]undecane-9,4'-imidazolidine]-2',5'-dione](/img/structure/B5402924.png)

![5-[4-(allyloxy)phenyl]-4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5402936.png)
![N-ethyl-5-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidin-2-amine](/img/structure/B5402943.png)

![N-cyclopropyl-5-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-phenylisoxazole-4-carboxamide](/img/structure/B5402958.png)
![4-[(1-allyl-1H-pyrazol-4-yl)methyl]-9-(2,2-dimethylpropanoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5402968.png)

![N-(2-methoxy-5-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5403007.png)

amine hydrochloride](/img/structure/B5403014.png)
![N-cyclohexyl-2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5403019.png)
![methyl 5-[4-(benzoylamino)-3-hydroxydihydro-2(3H)-thienylidene]pentanoate](/img/structure/B5403025.png)